

Understanding DND-189 Fluorescence in Acidic Organelles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DND-189

Cat. No.: B12413859

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoSensor™ Green **DND-189**, a fluorescent probe widely utilized for investigating the pH of acidic organelles. This document details the probe's fluorescence properties, provides experimental protocols for its application, and explores its use in studying cellular signaling pathways.

Core Principles of DND-189 Fluorescence

LysoSensor™ Green **DND-189** is a cell-permeant weak base that selectively accumulates in acidic cellular compartments, such as lysosomes and late endosomes.^[1] Its fluorescence mechanism is intrinsically linked to the acidic environment of these organelles. In neutral or alkaline environments, the probe is largely unprotonated and its fluorescence is quenched.^[2] Upon entering an acidic organelle, the **DND-189** molecule becomes protonated, which relieves this fluorescence quenching, leading to a significant increase in fluorescence intensity.^{[1][3]} This pH-dependent fluorescence makes **DND-189** a valuable tool for monitoring the acidification of organelles and studying dynamic cellular processes that involve changes in lysosomal pH.^[1]

Quantitative Data Presentation

The fluorescence properties of LysoSensor™ Green **DND-189** are critically dependent on the pH of its environment. The following tables summarize the key quantitative data for this probe.

Table 1: Spectroscopic and Physicochemical Properties of LysoSensor™ Green **DND-189**

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~443 nm	[4]
Emission Maximum (λ_{em})	~505 nm	[4]
pKa	~5.2	[4]
Optimal pH Range	4.5 - 6.0	[4]

Table 2: pH-Dependent Fluorescence Characteristics of LysoSensor™ Green **DND-189**

pH	Fluorescence Quantum Yield (QY)	Fluorescence Lifetime
3.0	0.41	Increases with acidification
4.4	0.48	Non-monotonic, maximum between pH 4-5
> 5.2	Decreases significantly	Decreases

Note: The fluorescence lifetime of **DND-189** exhibits a non-monotonic relationship with pH, with its maximum value observed between pH 4 and 5.[5] The steady-state fluorescence intensity also shows a similar trend, peaking in the acidic range.[5]

Experimental Protocols

Accurate and reproducible results with LysoSensor™ Green **DND-189** require careful adherence to experimental protocols. Below are detailed methodologies for common applications.

Fluorescence Microscopy

This protocol outlines the steps for staining and imaging acidic organelles in live cells using fluorescence microscopy.

Materials:

- LysoSensor™ Green **DND-189** (1 mM stock solution in DMSO)
- Live cells cultured on coverslips or in imaging dishes
- Balanced salt solution (BSS) or cell culture medium without phenol red
- Fluorescence microscope with appropriate filter sets (e.g., excitation ~440 nm, emission ~510 nm)

Procedure:

- Prepare Staining Solution: Dilute the 1 mM **DND-189** stock solution to a final working concentration of 1 μ M in pre-warmed BSS or culture medium.
- Cell Staining: Remove the culture medium from the cells and replace it with the **DND-189** staining solution.
- Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
- Washing: After incubation, wash the cells twice with fresh, pre-warmed BSS or culture medium to remove excess probe.
- Imaging: Immediately image the stained cells using a fluorescence microscope. The acidic organelles will appear as bright green fluorescent puncta.

Flow Cytometry

This protocol describes the use of **DND-189** to quantify changes in acidic organelle pH in a cell population using flow cytometry.

Materials:

- LysoSensor™ Green **DND-189** (1 mM stock solution in DMSO)
- Suspension or adherent cells

- Phosphate-buffered saline (PBS)
- Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filter (e.g., ~530/30 nm)

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in culture medium.
- Staining: Add the 1 mM **DND-189** stock solution to the cell suspension to a final concentration of 1 μ M.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Washing: Centrifuge the cells at 300 x g for 5 minutes, remove the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the wash step.
- Analysis: Analyze the stained cells on a flow cytometer. An increase in green fluorescence intensity indicates an increase in the acidity of the organelles.

Microplate Reader Assay and Intracellular pH Calibration

While fluorescence microscopy and flow cytometry are preferred for spatial resolution, a microplate reader can be used for high-throughput qualitative assessment of lysosomal pH changes. For quantitative measurements, an intracellular pH calibration is necessary.

Materials:

- LysoSensor™ Green **DND-189** (1 mM stock solution in DMSO)
- Cells cultured in a black-walled, clear-bottom 96-well plate
- Calibration buffer (e.g., 130 mM KCl, 1 mM MgCl₂, 10 mM HEPES, adjusted to various pH values from 4.0 to 7.0)
- Nigericin (10 μ M) and Monensin (5 μ M) stock solutions

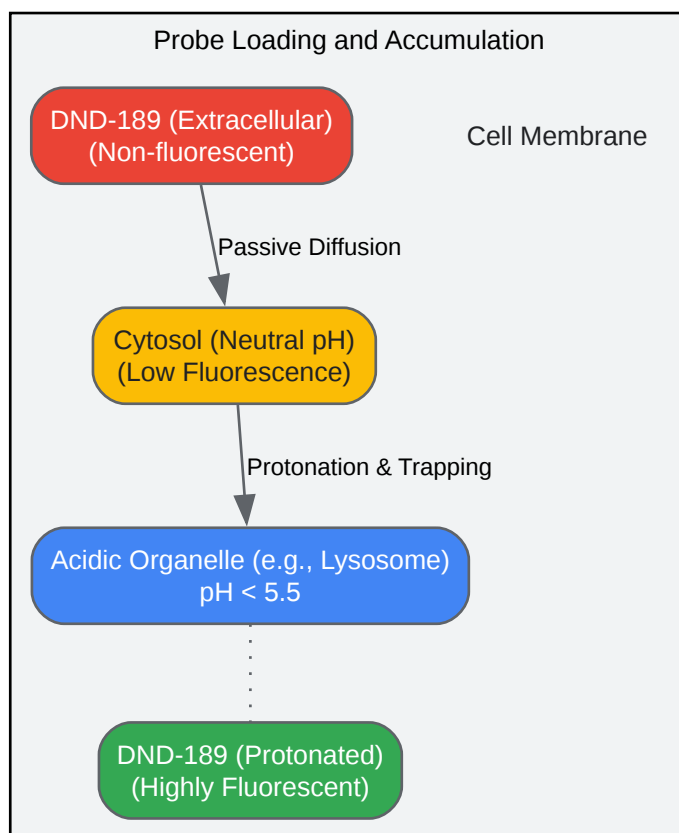
Procedure:

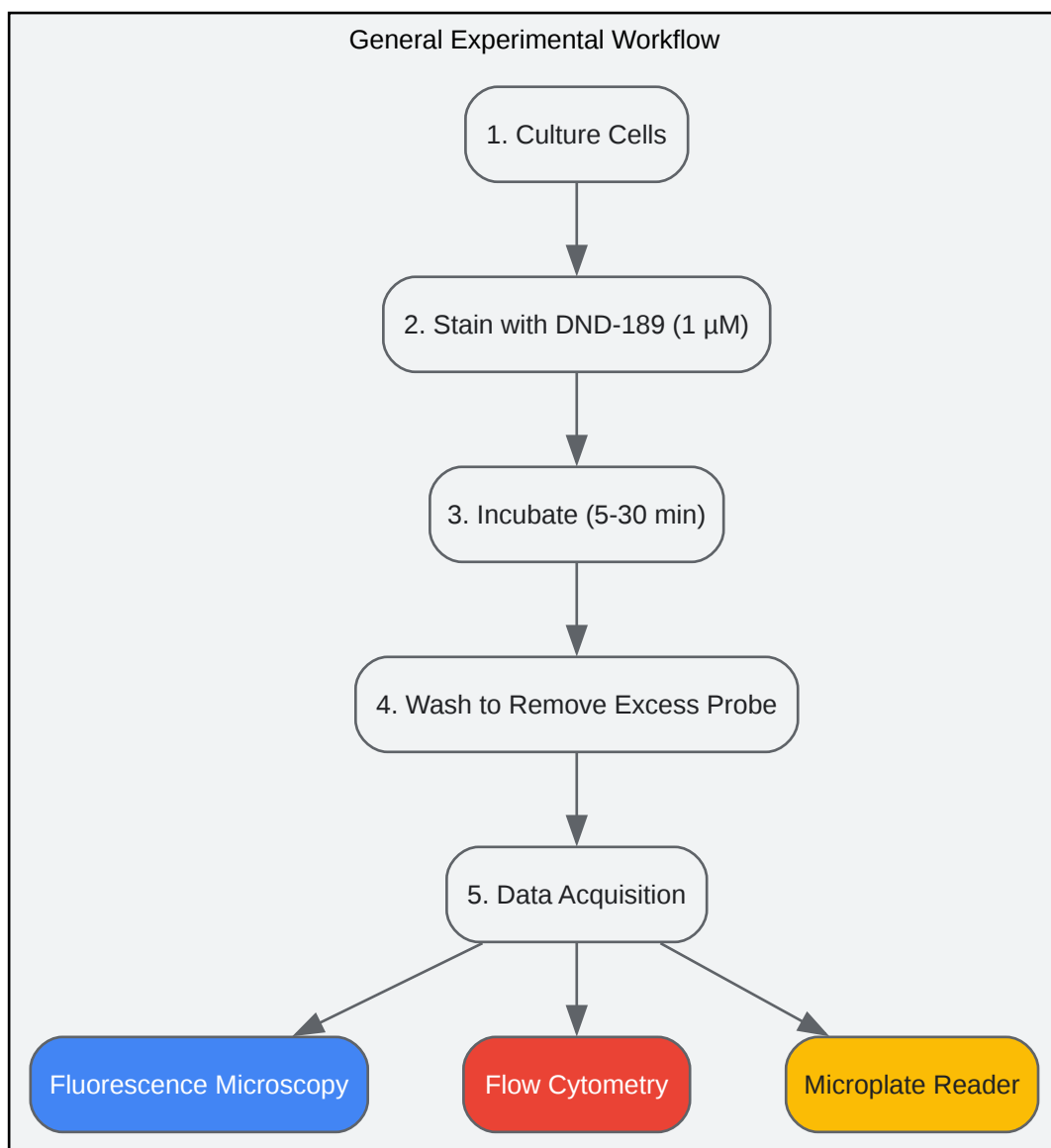
- Cell Staining: Stain cells with 1 μ M **DND-189** as described in the microscopy protocol.
- Washing: Wash cells twice with BSS.
- Calibration:
 - To each well, add 100 μ L of calibration buffer of a specific pH.
 - Add nigericin and monensin to each well to equilibrate the intracellular pH with the extracellular buffer pH.
 - Incubate for 5-10 minutes at 37°C.
- Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
- Data Analysis: Plot the fluorescence intensity against the corresponding pH of the calibration buffers to generate a calibration curve. The pH of experimental samples can then be determined by interpolating their fluorescence intensity on this curve.

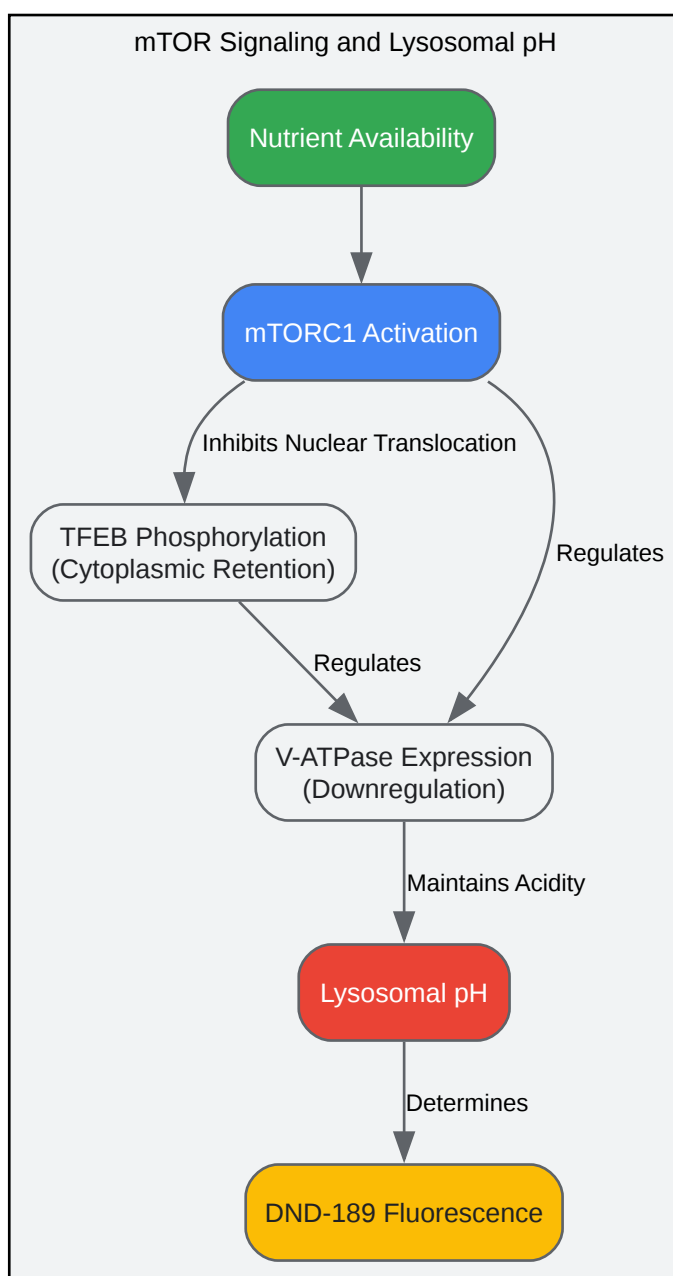
Limitations of Plate Reader Assays: It is important to note that plate reader-based measurements provide an average fluorescence signal from the entire cell population in a well, lacking the single-cell resolution of microscopy and flow cytometry.^[6] This can mask cellular heterogeneity and may be influenced by variations in cell number and probe uptake.

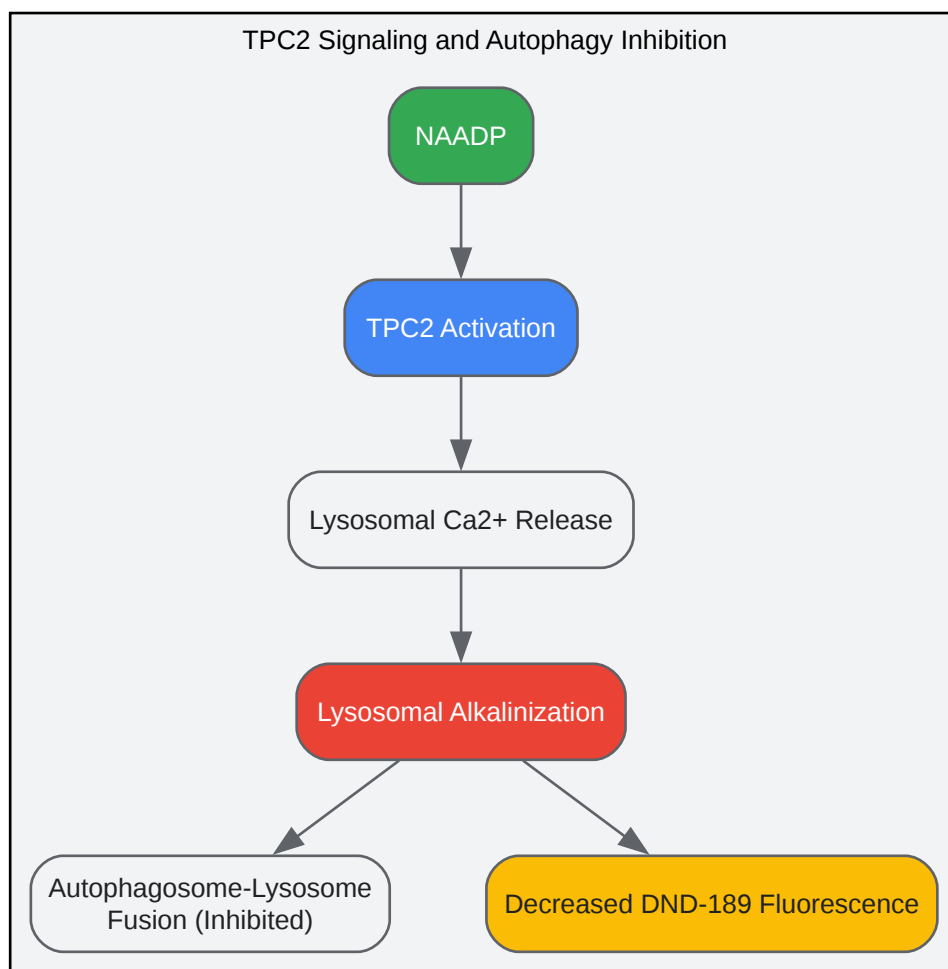
Visualization of Cellular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of **DND-189**.









[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Two Pore Channel 2 (TPC2) Inhibits Autophagosomal-Lysosomal Fusion by Alkalinizing Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Summary of the pH response of our LysoSensor probes—Table 20.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Understanding DND-189 Fluorescence in Acidic Organelles: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413859#understanding-dnd-189-fluorescence-in-acidic-organelles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com